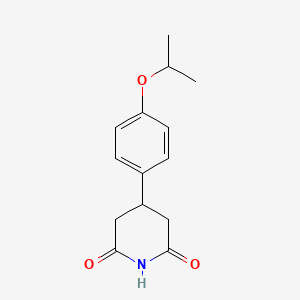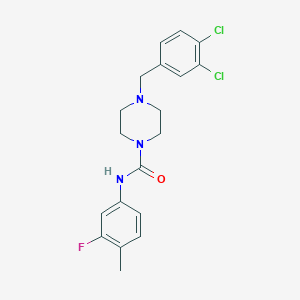
4-(4-isopropoxyphenyl)-2,6-piperidinedione
Vue d'ensemble
Description
4-(4-isopropoxyphenyl)-2,6-piperidinedione, also known as IPPD, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. IPPD is a piperidinedione derivative that exhibits antioxidant properties and has been studied for its potential use in pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
4-(4-isopropoxyphenyl)-2,6-piperidinedione exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to protect neuronal cells from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(4-isopropoxyphenyl)-2,6-piperidinedione has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in these models. In addition, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been shown to have a protective effect on the liver and to reduce the risk of liver damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-isopropoxyphenyl)-2,6-piperidinedione is its antioxidant properties, which make it useful in studying oxidative stress-related diseases and their potential treatments. However, one limitation of 4-(4-isopropoxyphenyl)-2,6-piperidinedione is its potential toxicity, which must be carefully considered in any experiments involving its use.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 4-(4-isopropoxyphenyl)-2,6-piperidinedione and its potential use in the treatment of neurodegenerative diseases.
2. Studies are needed to determine the optimal dosage and administration of 4-(4-isopropoxyphenyl)-2,6-piperidinedione for its potential use in pharmaceuticals, cosmetics, and food industries.
3. Further research is needed to determine the long-term safety and toxicity of 4-(4-isopropoxyphenyl)-2,6-piperidinedione.
4. Studies are needed to explore the potential use of 4-(4-isopropoxyphenyl)-2,6-piperidinedione in other fields, such as agriculture and environmental science.
In conclusion, 4-(4-isopropoxyphenyl)-2,6-piperidinedione, or 4-(4-isopropoxyphenyl)-2,6-piperidinedione, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 4-(4-isopropoxyphenyl)-2,6-piperidinedione exhibits antioxidant properties and has been studied for its potential use in pharmaceuticals, cosmetics, and food industries. Further research is needed to fully understand the mechanism of action of 4-(4-isopropoxyphenyl)-2,6-piperidinedione and its potential use in these fields.
Applications De Recherche Scientifique
4-(4-isopropoxyphenyl)-2,6-piperidinedione has been extensively studied for its antioxidant properties and its potential use in various applications. In the pharmaceutical industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as a neuroprotective agent and as a treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's. In the cosmetics industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as an anti-aging agent due to its antioxidant properties. In the food industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as a food preservative due to its ability to inhibit lipid peroxidation.
Propriétés
IUPAC Name |
4-(4-propan-2-yloxyphenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-12-5-3-10(4-6-12)11-7-13(16)15-14(17)8-11/h3-6,9,11H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVCIZEWQOGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4665196.png)
![methyl 2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4665198.png)
![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665213.png)
![4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)
![1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)
